7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one
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Description
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one: is a heterocyclic compound that belongs to the dibenzoazepine family This compound is characterized by its unique structure, which includes a seven-membered ring fused with two benzene rings and an amino group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with methylamine under acidic conditions can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the azepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are selected to enhance the efficiency
Biological Activity
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one, also known by its CAS number 213024-76-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities associated with this compound, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
- Molecular Formula : C15H14N2O
- Molecular Weight : 238.29 g/mol
- IUPAC Name : 7-amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
- CAS Number : 213024-76-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In a study evaluating several derivatives of dibenzoazepines, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | 0.21 µM |
Pseudomonas aeruginosa | 0.21 µM | |
Candida albicans | 0.83 µM |
This data indicates that the compound has potent inhibitory effects against significant pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines.
Case Study: Anti-Proliferative Effects
In a study assessing the anti-proliferative activity against a panel of cancer cell lines at the National Cancer Institute (NCI), the compound demonstrated significant cytotoxic effects:
-
Cell Lines Tested :
- Leukemia SR cells
- Various solid tumor lines
- Results :
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes critical in various biological processes. For instance, it was evaluated for its inhibitory effects on class I aminoacyl-tRNA synthetases (aaRS).
Table 2: Enzyme Inhibition Data
Enzyme Type | Inhibition Potency |
---|---|
Class I aaRS | Nanomolar range |
Class II aaRS | Weak inhibition observed |
This differential inhibition suggests that modifications to the structure could enhance selectivity and potency against specific targets .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with its biological targets. The binding interactions were characterized by key hydrogen bonds and hydrophobic interactions with active site residues.
Key Findings:
Properties
IUPAC Name |
7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCIHHYNMAJVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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